N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide
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Overview
Description
- This compound may have applications in pharmaceuticals, agrochemicals, or materials science.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide: is a synthetic organic compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone could yield an alcohol.
Substitution: The benzyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction steps.
Major Products: The products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Materials Science: Explore its use in polymer chemistry or as a building block for novel materials.
Biological Studies: Assess its interactions with biological macromolecules (proteins, nucleic acids).
Mechanism of Action
- Without specific data, we can only speculate. understanding the molecular targets and pathways would require experimental studies.
Comparison with Similar Compounds
- Similar compounds might include other amides, ketones, or benzyl-substituted molecules.
- Unfortunately, I don’t have a list of exact analogs, but exploring databases or chemical literature could reveal related structures.
Remember that this compound’s detailed investigation would require access to proprietary data or research articles
Properties
Molecular Formula |
C16H22ClNO3S |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C16H22ClNO3S/c1-12(2)9-16(19)18(15-7-8-22(20,21)11-15)10-13-3-5-14(17)6-4-13/h3-6,12,15H,7-11H2,1-2H3 |
InChI Key |
YOCZRBNVZVAPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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